2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol (CAS 1197228-24-2): A Privileged Scaffold for Metalloenzyme Inhibition and Fragment-Based Drug Discovery
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol (CAS 1197228-24-2): A Privileged Scaffold for Metalloenzyme Inhibition and Fragment-Based Drug Discovery
Executive Summary
The compound 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol (CAS 1197228-24-2) is a highly versatile, low-molecular-weight building block characterized by a 1-methylimidazole core covalently linked to a vicinal amino alcohol moiety[1]. In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), this specific structural arrangement serves as a "privileged scaffold." The 1-methylimidazole ring provides a fixed, predictable vector for coordination with transition metals (such as Zn²⁺ or Fe²⁺) found in metalloenzyme active sites, while the adjacent amino alcohol offers a highly tunable handle for synthetic elaboration[2]. This whitepaper provides an in-depth technical guide on the physicochemical dynamics, synthetic methodologies, and target engagement protocols associated with this critical biochemical fragment.
Structural Dynamics & Physicochemical Profiling
The structural logic of CAS 1197228-24-2 lies in its precise arrangement of hydrogen bond donors, acceptors, and metal-coordinating nitrogen atoms.
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Tautomeric Stability: Unlike unsubstituted imidazoles, the N-methyl group at the 1-position "locks" the tautomeric state. This prevents the energetic penalty associated with tautomerization upon target binding and provides a single, predictable binding vector for structure-based drug design (SBDD).
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Bidentate/Tridentate Chelation: The proximity of the imidazole N3 nitrogen to the hydroxyl and primary amine creates a potent chelating environment. This makes the scaffold an excellent Zinc-Binding Group (ZBG) for targeting matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
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Hydrophilicity: The predicted XlogP of -1.7 indicates high aqueous solubility, making it an ideal starting fragment for FBDD libraries where high concentrations are required for initial biophysical screening[1].
Table 1: Physicochemical Properties of CAS 1197228-24-2
| Property | Value | Structural Implication |
| Molecular Formula | C₆H₁₁N₃O | Low molecular weight (ideal for FBDD). |
| Monoisotopic Mass | 141.09021 Da | High ligand efficiency potential[1]. |
| Predicted [M+H]⁺ | 142.09749 m/z | Easily detectable via standard LC-MS[1]. |
| Predicted XlogP | -1.7 | Highly hydrophilic; prevents non-specific hydrophobic aggregation. |
| H-Bond Donors | 3 (OH, NH₂) | Facilitates extensive interaction networks with target residues. |
| H-Bond Acceptors | 4 (N, N, N, O) | Strong potential for interacting with kinase hinge regions or metal ions. |
Fragment-to-Lead Optimization Logic
In FBDD, low-affinity fragments must be systematically elaborated into high-affinity lead compounds. The amino alcohol side chain of CAS 1197228-24-2 is the primary vector for this elaboration. The primary amine can be selectively functionalized (via acylation, reductive amination, or sulfonylation) to reach into adjacent hydrophobic pockets of the target enzyme, while the imidazole ring remains anchored to the active site metal[3].
Fragment-to-Lead optimization workflow utilizing the 1-methylimidazole amino alcohol scaffold.
Synthetic Methodologies & Derivatization
To utilize this scaffold effectively, researchers must differentiate the reactivity of the primary amine from the secondary hydroxyl group. The following protocol details a self-validating system for the selective N-acylation of CAS 1197228-24-2, a common first step in library generation[4].
Protocol 1: Selective N-Acylation of CAS 1197228-24-2
Objective: To couple a carboxylic acid building block to the primary amine of CAS 1197228-24-2 while suppressing competitive O-acylation.
Causality & Rationale: The primary amine is inherently more nucleophilic than the hydroxyl group. However, using highly reactive acyl chlorides can lead to di-acylation. By utilizing a milder coupling reagent (HATU) and controlling the basicity and temperature, kinetic control ensures strictly N-selective amide bond formation.
Step-by-Step Methodology:
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Activation: Dissolve 1.1 equivalents of the desired carboxylic acid and 1.1 equivalents of HATU in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the formation of the active OAt ester without reacting with the electrophile itself.
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Pre-activation Phase: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
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Substrate Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.0 equivalent of CAS 1197228-24-2 (dissolved in a minimal volume of DMF). Causality: Cooling to 0 °C maximizes the kinetic differentiation between the amine and the hydroxyl group, entirely suppressing O-acylation.
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Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
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Self-Validation (LC-MS): Quench a 5 µL aliquot in 100 µL of 50% Acetonitrile/Water. Analyze via LC-MS to confirm the presence of the [M+H]⁺ peak corresponding to the mono-acylated product and the absence of the di-acylated mass.
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Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃, water, and brine to remove DMF and HATU byproducts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Target Engagement Validation
Once elaborated, the derivative must be tested for target engagement. For metalloenzymes, Thermal Shift Assays (TSA) provide a rapid, self-validating biophysical readout of binding[2].
Bidentate/tridentate coordination logic of CAS 1197228-24-2 within a metalloenzyme active site.
Protocol 2: Thermal Shift Assay (TSA) for Metalloenzyme Target Engagement
Objective: To quantify the thermodynamic stabilization (ΔTm) of a target metalloenzyme upon binding to the synthesized CAS 1197228-24-2 derivative.
Causality & Rationale: When a ligand binds to a folded protein, it thermodynamically stabilizes the native state, shifting its melting temperature (Tm) higher. SYPRO Orange dye is utilized because it is highly fluorescent only in non-polar environments. As the protein denatures upon heating, its hydrophobic core is exposed, the dye binds, and fluorescence increases. To create a self-validating system, an EDTA control arm is included. If the ligand's binding is strictly dependent on metal coordination via the imidazole ring, stripping the metal with EDTA will abolish the ΔTm shift.
Step-by-Step Methodology:
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Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
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Protein/Dye Mix: Dilute the target metalloenzyme to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock).
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Compound Plating: In a 96-well PCR plate, add 2 µL of the test compound (1 mM in DMSO) to the experimental wells. Add 2 µL of pure DMSO to the vehicle control wells.
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EDTA Control (Self-Validation): In a separate set of wells, add the test compound + 2 µL of 50 mM EDTA. Causality: EDTA chelates the active site metal. A loss of ΔTm in these wells proves the binding is metal-dependent.
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Incubation: Add 18 µL of the Protein/Dye mix to all wells. Seal the plate with an optically clear film and incubate at room temperature for 15 minutes to allow system equilibration.
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Thermal Ramping: Place the plate in a Real-Time PCR machine. Run a melt curve program: ramp from 25 °C to 95 °C at a rate of 0.5 °C/minute, continuously reading fluorescence in the ROX channel (Ex: 490 nm, Em: 575 nm).
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Data Analysis: Calculate the first derivative of the fluorescence curve to identify the inflection point (Tm). Calculate ΔTm = Tm(Compound) - Tm(DMSO).
Table 2: Analytical Validation Metrics for Target Engagement
| Parameter | Specification | Causality / Rationale |
| Z'-Factor | > 0.6 | Ensures assay robustness and statistical reliability between positive and negative controls. |
| ΔTm Shift | > 2.0 °C | Indicates statistically significant thermodynamic stabilization of the folded protein state. |
| EDTA Control ΔTm | < 0.5 °C | Validates that the binding mechanism is strictly dependent on the metalloenzyme's active site metal. |
References
- PubChemLite - 1197228-24-2 (C6H11N3O). uni.lu.
- Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. PMC - NIH.
- Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K: P3 Modifications. ChemoGenics BioPharma.
- Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents. PMC - NIH.
Sources
- 1. PubChemLite - 1197228-24-2 (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 2. chemogenicsbiopharma.com [chemogenicsbiopharma.com]
- 3. Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
